7-methyl-6-[4-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline
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Overview
Description
7-methyl-6-[4-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline is a complex organic compound belonging to the class of indoloquinoxalines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an indole fused with a quinoxaline ring, which is further substituted with a benzyl group containing a 3-methylbutoxy side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-6-[4-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.
Coupling Reactions: The indole and quinoxaline rings are then coupled using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Substitution Reactions: The final substitution with the benzyl group containing the 3-methylbutoxy side chain is achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
7-methyl-6-[4-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-methyl-6-[4-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler structure with similar biological activities.
Indole: Another simpler structure with diverse biological activities.
Benzyl Isoamyl Ether: Shares the benzyl group but lacks the indole and quinoxaline rings.
Uniqueness
7-methyl-6-[4-(3-methylbutoxy)benzyl]-6H-indolo[2,3-b]quinoxaline is unique due to its complex structure, which combines the properties of indole, quinoxaline, and benzyl ether moieties. This unique combination enhances its biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C27H27N3O |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
7-methyl-6-[[4-(3-methylbutoxy)phenyl]methyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C27H27N3O/c1-18(2)15-16-31-21-13-11-20(12-14-21)17-30-26-19(3)7-6-8-22(26)25-27(30)29-24-10-5-4-9-23(24)28-25/h4-14,18H,15-17H2,1-3H3 |
InChI Key |
FSWAVZULAGCLFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CC5=CC=C(C=C5)OCCC(C)C |
Origin of Product |
United States |
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